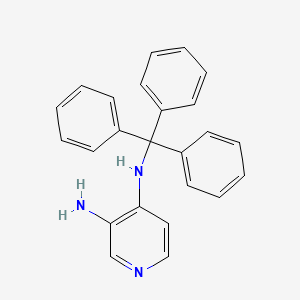

N4-Tritylpyridine-3,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-N-tritylpyridine-3,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3/c25-22-18-26-17-16-23(22)27-24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H,25H2,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYRTWSOVBQVRKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C(C=NC=C4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701276401 | |

| Record name | N4-(Triphenylmethyl)-3,4-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701276401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1622290-51-0 | |

| Record name | N4-(Triphenylmethyl)-3,4-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1622290-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N4-(Triphenylmethyl)-3,4-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701276401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Preparation of N4 Tritylpyridine 3,4 Diamine

Precursor Synthesis: Methodologies for Pyridine-3,4-diamine

The synthesis of the essential precursor, Pyridine-3,4-diamine, can be accomplished through several strategic routes. These methods primarily involve the introduction of two amino groups onto the pyridine (B92270) ring, often by first installing nitro functionalities which are then reduced.

A common and established pathway to introduce amino groups onto aromatic rings is through the nitration of the ring followed by the reduction of the resulting nitro groups. In the context of pyridine, this can be a challenging process due to the electron-deficient nature of the ring, which deactivates it towards electrophilic aromatic substitution.

One synthetic strategy involves the oxidation of 3-fluoropyridine (B146971) with hydrogen peroxide to form the corresponding pyridine N-oxide. This N-oxide derivative is more reactive towards electrophilic nitration. A subsequent high-temperature nitration reaction using a nitrating mixture introduces a nitro group, which can then be reduced to an amino group. google.com While this illustrates a general principle, the synthesis of the 3,4-diamino isomer specifically requires a carefully planned sequence of reactions to direct the functional groups to the correct positions. This often involves starting with a pre-functionalized pyridine and exploiting the directing effects of existing substituents to achieve the desired 3,4-disubstitution pattern before the final reduction step.

Alternative methods for constructing the Pyridine-3,4-diamine core circumvent the challenges of direct nitration by building the desired functionality through different chemical transformations.

One approach involves the amination of halogenated pyridines. These methods often utilize metal-catalyzed cross-coupling reactions to form C-N bonds. nih.gov However, these can require aggressive reaction conditions. A more recent strategy involves converting the pyridine into a phosphonium (B103445) salt, which can then react with an azide (B81097) source, like sodium azide, to introduce the amino functionality with high regioselectivity. nih.gov This process is believed to proceed through an SNAr-type mechanism, where the azide displaces the phosphonium group. nih.gov

Another strategy involves the generation of highly reactive pyridyne intermediates. For example, a 3,4-pyridyne can be generated from a 3-chloro-2-alkoxypyridine. nih.gov This intermediate can then undergo regioselective difunctionalization, where a nucleophile adds to the 4-position, followed by an electrophilic quench at the 3-position. nih.gov While complex, this methodology allows for precise control over the substitution pattern on the pyridine ring.

Selective N-Tritylation Methodologies for Pyridine-3,4-diamine

The trityl (triphenylmethyl) group is a bulky protecting group frequently used for amines and alcohols. total-synthesis.com Its large size is a key factor in achieving selective protection of one amino group in the presence of another.

The N-tritylation of primary aromatic amines is typically achieved by reacting the amine with trityl chloride (Tr-Cl). researchgate.net The reaction is commonly carried out in the presence of a base, such as pyridine, which serves both as a solvent and as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. total-synthesis.comresearchgate.net

For the selective N4-tritylation of Pyridine-3,4-diamine, the reaction would involve carefully controlled stoichiometry, typically using slightly more than one equivalent of trityl chloride to favor mono-substitution. The use of a non-nucleophilic base like triethylamine (B128534) (NEt3) in a solvent such as dichloromethane (B109758) (DCM) is also a common practice.

Table 1: Typical Reagents and Conditions for N-Tritylation

| Reagent | Role | Common Examples |

|---|---|---|

| Tritylating Agent | Source of the trityl group | Trityl chloride (Tr-Cl) |

| Substrate | Molecule to be protected | Pyridine-3,4-diamine |

| Base | Acid Scavenger | Pyridine, Triethylamine (NEt3), DMAP |

| Solvent | Reaction Medium | Pyridine, Dichloromethane (DCM), Acetonitrile |

The selective protection of the N4-amino group over the N3-amino group in Pyridine-3,4-diamine is a critical aspect of this synthesis. This regioselectivity is primarily governed by steric hindrance. The triphenylmethyl group is exceptionally bulky, and its introduction onto the diamine is highly sensitive to the steric environment of the target amino group.

The N3-amino group is situated between the N4-amino group and the pyridine ring nitrogen at position 1. This flanking by two adjacent groups creates a more sterically crowded environment compared to the N4-amino group. Consequently, the large trityl chloride reagent preferentially attacks the more sterically accessible N4-amine, leading to the desired N4-Tritylpyridine-3,4-diamine product. This principle of using bulky reagents to achieve regioselective functionalization is a common strategy in organic synthesis. total-synthesis.comnih.gov Studies on the tritylation of other molecules have shown that bulky trityl groups can sterically hinder reactions at adjacent positions. nih.gov

While the use of a stoichiometric amount of base is common, catalytic methods for tritylation have also been developed. These approaches often employ Lewis acids or Brønsted acids to activate the tritylating agent, which is typically an alcohol like triphenylmethanol (B194598) (Tr-OH) rather than a halide. nih.gov

For instance, Lewis acid-based ionic liquids have been shown to be effective catalysts for the tritylation of alcohols. nih.govacs.org A catalytic amount (e.g., 5 mol %) of the catalyst can promote the reaction efficiently at room temperature. nih.govacs.org Such methods offer advantages like reusability of the catalyst and potentially milder reaction conditions. While these methods are more commonly reported for alcohols, the principles could be adapted for the tritylation of amines, providing an alternative to the traditional trityl chloride/base system.

Reaction Parameter Optimization and Process Development for this compound Synthesis

The development of a robust and efficient synthesis for this compound hinges on the optimization of key reaction parameters. The primary synthetic route involves two main transformations: a nucleophilic aromatic substitution (SNAr) to introduce the tritylamine (B134856) group, followed by the reduction of a nitro group to the corresponding amine.

A documented synthesis starts with 4-chloro-3-nitropyridine (B21940). This precursor undergoes a nucleophilic aromatic substitution reaction with tritylamine to form the intermediate, 3-nitro-N4-tritylpyridin-4-amine. The subsequent and final step is the reduction of the nitro group of this intermediate to yield the target compound, this compound.

Solvent Effects and Temperature Regimes

The choice of solvent and the operating temperature are critical variables in both steps of the synthesis, directly impacting reaction rate, yield, and purity profile.

For the initial SNAr reaction between 4-chloro-3-nitropyridine and tritylamine, a polar aprotic solvent is typically employed to facilitate the formation of the Meisenheimer complex, a key intermediate in the SNAr mechanism. The solvent must be capable of solvating the reactants and reagents, such as the base used to facilitate the reaction, without participating in undesired side reactions. One specific example from patent literature utilizes N,N-Dimethylformamide (DMF) as the solvent. The reaction temperature is also a crucial factor; elevated temperatures are generally required to drive the substitution to completion. A specific procedure calls for heating the reaction mixture to 80°C. Lower temperatures would likely result in significantly slower reaction rates, while excessively high temperatures could lead to decomposition of reactants or products.

The second step, the reduction of the nitro group, is commonly achieved via catalytic hydrogenation. The choice of solvent for this step must be compatible with the catalyst and the hydrogen source. Protic solvents like ethanol (B145695) are often preferred as they can facilitate the protonolysis steps involved in the reduction mechanism on the catalyst surface. The temperature for catalytic hydrogenation is typically kept moderate to prevent over-reduction or side reactions. A documented procedure specifies using ethanol as the solvent and running the reaction at 50°C under a hydrogen atmosphere with a palladium on carbon (Pd/C) catalyst.

Table 1: Reported Solvent and Temperature Parameters for this compound Synthesis This table is based on data extracted from a single documented synthetic procedure and does not represent a comprehensive optimization study.

| Synthetic Step | Reactants | Solvent | Temperature (°C) | Reagents |

| 1. SNAr Reaction | 4-chloro-3-nitropyridine, Tritylamine | DMF | 80 | DIPEA |

| 2. Nitro Reduction | 3-nitro-N4-tritylpyridin-4-amine | Ethanol | 50 | 10% Pd/C, H2 |

Purification and Isolation Techniques for High Purity

Achieving high purity of this compound is essential for its use in subsequent synthetic steps. The purification strategy must effectively remove unreacted starting materials, reagents, and any byproducts formed during the reaction.

Following the SNAr reaction, a typical workup procedure involves an aqueous wash to remove the solvent (DMF) and water-soluble reagents like diisopropylethylamine (DIPEA). The product, being an organic amine, will remain in the organic layer.

After the catalytic hydrogenation step, the solid palladium catalyst is first removed by filtration, often through a pad of a filter aid like Celite to ensure all fine particles are captured. The subsequent workup for the final product, this compound, typically involves an aqueous workup to remove any residual water-soluble impurities. The crude product is often isolated by concentration of the organic solvent under reduced pressure. Given that the final compound is a diamine, it possesses basic properties which can be exploited in its purification. For instance, acidic washes could be used to remove non-basic impurities, followed by basification and extraction of the desired product. However, the presence of the bulky, lipophilic trityl group means the compound is generally isolated by standard organic chemistry techniques such as crystallization or chromatography if further purification is required, although specific high-purity isolation techniques for this compound are not detailed in available literature.

Scalability and Industrial Production Considerations for this compound

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges that must be addressed to ensure a safe, efficient, and cost-effective process.

Key considerations for the SNAr step include the management of the reaction exotherm, especially at a large scale, and the handling of DMF, which is a high-boiling point solvent that requires specific conditions for removal and recovery. The choice of base (DIPEA) is also a factor, as its cost and removal from the product stream are important on an industrial scale.

Reactivity and Chemical Transformations of N4 Tritylpyridine 3,4 Diamine

Reactions Involving the Free Amino Group at the C3 Position

The presence of the bulky trityl protecting group on the N4-amino group leaves the C3-amino group as the primary site for nucleophilic attack. This selective reactivity is a key feature in the synthetic utility of N4-Tritylpyridine-3,4-diamine.

Nucleophilic Acylation and Alkylation Reactions

The free amino group at the C3 position readily undergoes nucleophilic acylation with various acylating agents such as acyl chlorides and anhydrides. This reaction proceeds under standard conditions, typically in the presence of a base to neutralize the acid byproduct. For instance, the reaction of this compound with an acyl chloride would yield the corresponding N-(4-(tritylamino)pyridin-3-yl)amide. The bulky trityl group effectively prevents acylation at the N4 position.

Similarly, nucleophilic alkylation can be achieved at the C3-amino group using alkyl halides. The reaction conditions for alkylation are generally harsher than for acylation and may require a stronger base and higher temperatures. The steric hindrance from the adjacent trityl-protected amino group can influence the rate and yield of these reactions.

A study on the related 3,4-diaminopyridine (B372788) revealed that the 3-amino group undergoes N-acetylation to form a major metabolite, N-(4-aminopyridin-3-yl)acetamide. google.com This provides indirect evidence for the higher reactivity of the C3-amino group towards acylation. While direct studies on this compound are not abundant in the provided search results, the principles of amine reactivity strongly support this selective functionalization.

Condensation Reactions with Carbonyl Compounds for Heterocycle Formation

A significant application of this compound is in the synthesis of fused heterocyclic systems, particularly imidazo[4,5-c]pyridines. The vicinal diamino functionality, with one amine protected, is ideal for regioselective cyclization reactions.

The free C3-amino group and the adjacent pyridine (B92270) ring nitrogen can participate in condensation reactions with various carbonyl compounds. For example, reaction with aldehydes, followed by oxidative cyclization, leads to the formation of 2-substituted imidazo[4,5-c]pyridines. The trityl group is typically retained during this process and can be removed in a subsequent step. The synthesis of 5H-imidazo[4,5-c]pyridine analogues has been achieved by reacting 3,4-diaminopyridine with benzaldehyde (B42025) derivatives. thieme-connect.com This highlights the utility of the diamino pyridine core in constructing such bicyclic systems.

Furthermore, condensation with carboxylic acids or their derivatives, often in the presence of a dehydrating agent like polyphosphoric acid (PPA), is a common method for the synthesis of 2-substituted imidazo[4,5-c]pyridines from 3,4-diaminopyridine. lookchem.com The use of N4-trityl protected starting material would ensure that the imidazole (B134444) ring is formed involving the C3-amino group.

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it susceptible to attack by electrophiles, leading to N-alkylation and N-oxidation.

N-Alkylation and N-Oxidation Pathways

N-alkylation of the pyridine nitrogen in this compound can be achieved using alkyl halides. This reaction results in the formation of a pyridinium (B92312) salt. The reactivity of the pyridine nitrogen towards alkylation can be influenced by the electronic effects of the amino substituents on the ring. In the case of related imidazo[4,5-b]pyridine-4-oxide derivatives, N-alkylation has been shown to occur at different nitrogen positions, indicating the complexity of such reactions in polysubstituted pyridine systems. researchgate.net

N-oxidation of the pyridine nitrogen can be accomplished using various oxidizing agents, with meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide being common choices. organic-chemistry.orgrsc.org This reaction forms the corresponding pyridine N-oxide. The N-oxide functionality can significantly alter the reactivity of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic attack at different positions. General studies on the N-oxidation of pyridine derivatives indicate that the reaction is efficient. arkat-usa.org

Electrophilic Aromatic Substitution and Functionalization of the Pyridine Ring

The pyridine ring is generally considered electron-deficient and therefore less reactive towards electrophilic aromatic substitution compared to benzene. However, the presence of two electron-donating amino groups at the C3 and C4 positions significantly activates the ring towards electrophilic attack.

Common electrophilic aromatic substitution reactions include halogenation and nitration. The regioselectivity of these reactions on this compound will be dictated by the directing effects of the two amino groups and the steric hindrance imposed by the trityl group. Both amino groups are ortho-, para-directing.

Halogenation: The halogenation of pyridines, particularly at the 3-position, can be challenging and often requires harsh conditions. nsf.govnih.govchemrxiv.orgresearchgate.net However, the activating amino groups in this compound are expected to facilitate this reaction.

Nitration: The nitration of aminopyridines can be complex, as the amino groups are susceptible to oxidation and the pyridine nitrogen can be protonated under strongly acidic nitrating conditions, which deactivates the ring. Protecting the amino group, as is the case with the trityl group, can mitigate some of these side reactions. google.com Studies on the nitration of other substituted pyridines have shown that the reaction conditions need to be carefully controlled to achieve the desired regioselectivity. ntnu.noresearchgate.net For 3,4-diaminopyridine, the synthesis often starts from a nitrated precursor which is then reduced. chemicalbook.com

Deprotection Strategies for the N4-Trityl Group in this compound

The trityl (triphenylmethyl) group is a valuable protecting group for amines due to its steric bulk and, most importantly, its lability under acidic conditions. total-synthesis.com This allows for its selective removal in the presence of other protecting groups that are stable to acid.

The deprotection of the N4-trityl group in this compound is typically achieved by treatment with a Brønsted acid. total-synthesis.com The mechanism involves the protonation of the nitrogen atom, followed by the departure of the stable trityl cation.

Commonly used acids for this purpose include:

Trifluoroacetic acid (TFA): TFA is a strong acid that is very effective for trityl group removal. total-synthesis.com The reaction is usually carried out in a suitable solvent like dichloromethane (B109758) (DCM) at room temperature.

Formic acid: Formic acid can also be used for the deprotection of trityl ethers and is expected to be effective for N-trityl groups as well. total-synthesis.com

Hydrochloric acid (HCl): Dilute solutions of HCl can also cleave the N-trityl bond. tubitak.gov.tr

The choice of acid and reaction conditions can be tailored to ensure the selective removal of the trityl group without affecting other acid-sensitive functionalities that might be present in the molecule. thieme-connect.comlookchem.com For instance, the trityl group can often be removed in the presence of tert-butyloxycarbonyl (Boc) groups by careful selection of the deprotection conditions. thieme-connect.com

Reductive deprotection methods have also been reported for N-tritylaziridines, although these are less common for N-trityl anilines and pyridinamines. researchgate.net

| Reagent/Condition | Description |

| Trifluoroacetic acid (TFA) | A strong acid commonly used for efficient trityl group removal, typically in a solvent like DCM. total-synthesis.com |

| Formic Acid | A milder acid that can also be employed for the deprotection of trityl groups. total-synthesis.com |

| Hydrochloric Acid (HCl) | Dilute aqueous or methanolic solutions can effectively cleave the N-trityl bond. tubitak.gov.tr |

Acid-Labile Removal Protocols for Trityl Groups

The most common method for the removal of the trityl group from an amine is through acid-catalyzed hydrolysis. The mechanism of this reaction involves the protonation of the nitrogen atom, followed by the departure of the stable trityl cation. The stability of the triphenylmethyl cation is a key driving force for this reaction.

Commonly employed acidic conditions for the deprotection of N-tritylamines include treatment with trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (DCM). The concentration of TFA can be varied to control the rate of deprotection. For instance, milder conditions, such as 1-5% TFA in DCM, are often sufficient for the removal of highly acid-labile trityl groups. Stronger conditions, such as neat TFA, can be used for more robust substrates.

Another frequently used acid for detritylation is formic acid. The reaction is typically carried out at room temperature, and the progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up by evaporation of the acid and extraction to remove the triphenylmethanol (B194598) byproduct.

The table below summarizes typical acidic conditions for the removal of trityl groups from amines, which are applicable to this compound.

| Reagent(s) | Solvent | Temperature | Typical Reaction Time |

| Trifluoroacetic Acid (TFA) (5-95%) | Dichloromethane (DCM) | Room Temperature | 1 - 4 hours |

| Formic Acid (88-97%) | None or Dioxane | Room Temperature | 1 - 3 hours |

| Hydrochloric Acid (HCl) | Dioxane or Methanol | Room Temperature | 1 - 12 hours |

| Acetic Acid (glacial) | Water or Alcohols | Reflux | 2 - 16 hours |

Selective Detritylation in Orthogonal Protecting Group Schemes

In multi-step organic synthesis, it is often necessary to deprotect one functional group while leaving others intact. This strategy, known as orthogonal protection, relies on the use of protecting groups that can be removed under different and non-interfering conditions. The trityl group's acid lability makes it a valuable component in such schemes, particularly in combination with base-labile or hydrogenation-labile protecting groups.

A common orthogonal partner for the trityl group is the tert-butoxycarbonyl (Boc) group, which is also acid-labile. However, the trityl group is significantly more sensitive to acid than the Boc group. This difference in reactivity allows for the selective removal of the trityl group in the presence of a Boc group by using carefully controlled acidic conditions, such as very dilute TFA (e.g., 1% in DCM). sigmaaldrich.com Under these mild conditions, the trityl group is cleaved, while the Boc group remains largely unaffected.

Another widely used protecting group in orthogonal schemes is the fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is stable to acidic conditions but is readily cleaved by bases, such as piperidine (B6355638) in dimethylformamide (DMF). nih.gov This provides a clear orthogonal relationship with the acid-labile trityl group. Therefore, in a molecule containing both N4-trityl and N-Fmoc protected amines, the trityl group can be selectively removed with acid without affecting the Fmoc group, and subsequently, the Fmoc group can be removed with base, leaving the newly deprotected amine from the trityl group intact.

The following table illustrates the orthogonality of the trityl group with Boc and Fmoc protecting groups.

| Protecting Group | Cleavage Conditions | Stability |

| Trityl (Tr) | Mild Acid (e.g., 1% TFA in DCM) | Stable to base and hydrogenolysis |

| Boc | Stronger Acid (e.g., 50% TFA in DCM) | Stable to base and hydrogenolysis |

| Fmoc | Base (e.g., 20% Piperidine in DMF) | Stable to acid and hydrogenolysis |

Reductive Cleavage Methods for Tritylamines

An alternative to acid-catalyzed deprotection is the reductive cleavage of the N-trityl bond. This method is particularly useful when the substrate contains other acid-sensitive functional groups. A well-established method for the reductive detritylation of N-tritylamines involves the use of a dissolving metal reduction system, specifically lithium metal in the presence of a catalytic amount of an electron carrier, such as naphthalene. organic-chemistry.orgorganic-chemistry.orgresearchgate.net

The reaction is typically carried out in an ethereal solvent like tetrahydrofuran (B95107) (THF) at temperatures ranging from 0 °C to room temperature. organic-chemistry.org The mechanism is believed to involve the formation of a lithium naphthalenide radical anion, which then transfers an electron to the tritylamine (B134856), leading to the cleavage of the carbon-nitrogen bond. This method has been shown to be effective for a wide range of aliphatic and aromatic N-tritylamines, affording the corresponding free amines in good to excellent yields. organic-chemistry.org

An important feature of this reductive cleavage is its chemoselectivity. For instance, the trityl group can be selectively removed in the presence of other reducible groups like allyl or benzyl (B1604629) ethers. organic-chemistry.org This provides another dimension of orthogonality in complex synthetic strategies.

Below is a summary of a typical reductive cleavage protocol for N-tritylamines.

| Reagents | Catalyst | Solvent | Temperature | Typical Yield |

| Lithium powder (excess) | Naphthalene (catalytic) | Tetrahydrofuran (THF) | 0 °C to Room Temp. | Good to Excellent |

N4 Tritylpyridine 3,4 Diamine As a Precursor in Complex Molecule Synthesis

Strategies for Constructing Nitrogen-Containing Heterocyclic Scaffolds

The unique architecture of N4-tritylpyridine-3,4-diamine, featuring one nucleophilic amine and one sterically hindered, protected amine, makes it an ideal starting material for building fused heterocyclic systems. The synthetic strategy typically involves an initial reaction at the more accessible N3-amine, followed by deprotection of the trityl group and a subsequent cyclization step to form the final polycyclic structure.

The imidazo[4,5-c]pyridine scaffold is a key structural component in many biologically active compounds, often considered a purine bioisostere. nih.govirb.hr The synthesis of this system frequently begins with the condensation of a 3,4-diaminopyridine (B372788) derivative with reagents like carboxylic acids, aldehydes, or their equivalents. nih.gov

The use of this compound enables regioselective synthesis. The initial reaction, such as acylation or condensation with an aldehyde, occurs at the unprotected 3-amino group. Subsequent removal of the trityl group under acidic conditions exposes the 4-amino group, which can then undergo intramolecular cyclization to yield the desired imidazo[4,5-c]pyridine ring system. This method provides a high degree of control over the final product structure, which is crucial for developing structure-activity relationships in drug discovery.

Common methods for the cyclization step to form the imidazole (B134444) ring include:

Reaction with Carboxylic Acids: Often facilitated by a dehydrating agent like polyphosphoric acid (PPA), sometimes under microwave irradiation to accelerate the reaction. nih.gov

Reaction with Aldehydes: This condensation typically proceeds under oxidative conditions to form the imidazole ring. nih.gov

Reaction with Orthoformates: Catalyzed reactions, for instance with ytterbium triflate, can efficiently form the fused imidazole ring from the diamine precursor. nih.gov

| Reagent Class | Specific Example | Typical Conditions | Reference |

|---|---|---|---|

| Carboxylic Acid | Formic Acid | Reflux | nih.gov |

| Orthoformate | Triethyl Orthoformate | Ytterbium Triflate Catalyst | nih.gov |

| Aldehyde | Various Benzaldehydes | Oxidative Conditions | nih.gov |

Beyond the imidazo[4,5-c]pyridine system, this compound serves as a precursor to a variety of other fused pyridine (B92270) heterocycles. The strategic protection of one amino group allows chemists to direct the cyclization reactions to form different ring systems by choosing appropriate reaction partners. For example, reaction with β-ketoesters or their equivalents can lead to the formation of pyrido[3,4-b]pyrazines, while reaction with dicarbonyl compounds can yield other complex polycyclic structures.

Examples of fused pyridine systems synthesized from diamine precursors include:

Pyrido[2,3-d]pyrimidines nih.gov

Pyrazolo[3,4-b]pyridines nih.gov

1,8-Naphthyridines nih.gov

The synthesis of these diverse scaffolds underscores the versatility of pyridine-3,4-diamine derivatives as building blocks in heterocyclic chemistry. nih.govqu.edu.qa

Role in the Synthesis of Pharmaceutically Relevant Scaffolds

Nitrogen-containing heterocycles are a cornerstone of modern pharmaceuticals. The imidazopyridine core, in particular, is found in drugs targeting a wide range of conditions. nih.govuctm.edu The ability to synthesize specific, well-defined derivatives using precursors like this compound is therefore of high value in medicinal chemistry.

Combinatorial chemistry and the generation of small-molecule libraries are powerful strategies in drug discovery for identifying new therapeutic leads. nih.govnih.gov this compound is an excellent building block for such libraries due to the orthogonal reactivity of its two amino groups.

The synthesis can be performed on a solid support, where the trityl-protected diamine is first anchored. The unprotected amine is then reacted with a diverse set of building blocks (e.g., carboxylic acids, sulfonyl chlorides). After this first diversification step, the trityl group is removed, and the newly freed amine is reacted with a second set of reagents. This "libraries from libraries" approach allows for the rapid generation of a large number of structurally diverse, complex molecules for high-throughput screening. nih.gov

The controlled, stepwise functionalization of this compound allows for the creation of advanced heterocyclic building blocks. nih.govapolloscientific.co.uk By first reacting the N3-amine, a variety of substituents can be introduced. Subsequent cyclization and further modification of the resulting fused heterocycle can generate a wide array of derivatives with unique substitution patterns. This approach is critical for fine-tuning the biological activity, selectivity, and pharmacokinetic properties of a potential drug candidate. The ability to create these highly functionalized heterocycles makes the precursor a valuable tool in medicinal chemistry programs. nih.gov

| Reaction Site | Protecting Group | Potential Reactions | Outcome |

|---|---|---|---|

| N3-Amine | None | Acylation, Alkylation, Condensation | Introduction of R1 diversity |

| N4-Amine | Trityl | Deprotection (acidic conditions) | Enables subsequent cyclization or introduction of R2 diversity |

Application in the Construction of Natural Product Analogs and Derivatives

Many natural products with significant biological activity contain complex heterocyclic cores. The total synthesis of these molecules is a major driver of innovation in organic chemistry. Furthermore, the synthesis of analogs and derivatives of these natural products is crucial for identifying their mechanism of action and developing more potent or less toxic therapeutic agents.

While direct examples citing this compound in the synthesis of specific natural product analogs are not prevalent in the immediate literature, its utility as a synthon for aminopyridine-containing heterocycles is clear. The imidazo[4,5-c]pyridine core is an analog of purine, a fundamental component of nucleic acids. Therefore, derivatives synthesized from this compound can be considered analogs of naturally occurring nucleobases and have been explored as antineoplastic agents. nih.gov The strategic use of orthogonally protected diamines is a well-established method in the total synthesis of complex natural products like Agelastatin A, highlighting the importance of this synthetic approach. nih.gov

Generation of Diversified Compound Libraries through this compound Derivatives

This compound serves as a valuable precursor in the synthesis of complex molecules, particularly in the generation of diversified compound libraries. Its structural features, namely the pyridine-3,4-diamine core, provide a versatile scaffold for the construction of various heterocyclic systems. The presence of the trityl group on the N4-amine allows for regioselective reactions, enabling a controlled and systematic approach to diversification. This strategic protection is crucial in combinatorial chemistry, where precise reactions are necessary to generate libraries of distinct compounds.

The primary application of this compound and its deprotected form, pyridine-3,4-diamine, in library synthesis is the construction of imidazo[4,5-c]pyridines. This fused heterocyclic system is of significant interest in medicinal chemistry due to its structural resemblance to purines, which allows these compounds to interact with a wide range of biological targets. nih.gov

The general synthetic strategy involves the reaction of the 1,2-diamine functionality of the pyridine core with various reagents to form the fused imidazole ring. The diversity of the resulting library is achieved by varying the substituents on these reagents.

A common method for the synthesis of imidazo[4,5-c]pyridines is the reaction of 3,4-diaminopyridine with a range of carboxylic acids or their derivatives. nih.gov This reaction, often facilitated by a dehydrating agent like polyphosphoric acid, leads to the formation of 2-substituted imidazo[4,5-c]pyridines. By employing a library of different carboxylic acids, a diverse set of compounds with various functional groups at the 2-position of the imidazo[4,5-c]pyridine core can be generated.

Another widely used approach is the condensation of 3,4-diaminopyridine with various aldehydes. nih.gov For instance, reaction with differently substituted benzaldehydes can yield a library of 2-(substituted-phenyl)imidazo[4,5-c]pyridines. nih.gov Subsequent alkylation of the resulting products can further enhance the diversity of the compound library. nih.gov

The following table illustrates the generation of a diversified library of 2-substituted-imidazo[4,5-c]pyridines from 3,4-diaminopyridine, the deprotected form of this compound.

| Reactant | Resulting Substituent at 2-position | Reference |

|---|---|---|

| Formic Acid | -H | nih.gov |

| Substituted Benzaldehydes | -Aryl | nih.gov |

| Triethyl Orthoformate | -H | nih.gov |

| Carboxylic Acids | -Alkyl, -Aryl | nih.gov |

Furthermore, the imidazo[4,5-c]pyridine scaffold can be further modified to increase the complexity and diversity of the compound library. For example, the nitrogen atoms in the imidazole and pyridine rings can be alkylated to introduce additional points of diversity. nih.gov

The table below provides examples of further diversification through N-alkylation of the imidazo[4,5-c]pyridine core.

| Core Scaffold | Alkylation Reagent | Resulting Derivative | Reference |

|---|---|---|---|

| 2-Aryl-5H-imidazo[4,5-c]pyridine | 4-Chlorobenzyl bromide | 2-Aryl-5-(4-chlorobenzyl)-imidazo[4,5-c]pyridine | nih.gov |

| 2-Aryl-5H-imidazo[4,5-c]pyridine | Butyl bromide | 2-Aryl-5-butyl-imidazo[4,5-c]pyridine | nih.gov |

Analytical Characterization Techniques for N4 Tritylpyridine 3,4 Diamine and Its Derivatives

Spectroscopic Analysis for Structural Confirmation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for elucidating the molecular structure of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information to confirm the identity of N4-Tritylpyridine-3,4-diamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound. The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine (B92270) ring and the trityl group, as well as signals for the amine protons. The integration of these signals provides a quantitative measure of the protons in different chemical environments. The carbon NMR spectrum will similarly display unique resonances for each carbon atom in the molecule, further confirming its structural integrity. For instance, in the synthesis of related imidazo[4,5-c]pyridine derivatives, 2D-NMR techniques like NOESY and HMBC are crucial for confirming the regiochemistry of alkylation, a step that often follows the use of a protected diamine intermediate.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the primary and secondary amines, C-N stretching, and the aromatic C-H and C=C stretching vibrations of the pyridine and phenyl rings of the trityl group.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. A prominent fragment ion would be expected from the loss of the trityl group, which is a stable carbocation. This fragmentation pattern is a key indicator of the presence of the trityl protecting group. In the analysis of related compounds, low-resolution mass spectrometry is often used to confirm the mass of the synthesized products.

Table 1: Spectroscopic Data for this compound

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals for pyridine ring protons, trityl group protons, and amine protons. |

| ¹³C NMR | Resonances for all unique carbon atoms in the pyridine and trityl moieties. |

| IR | N-H stretching bands for primary and secondary amines, aromatic C-H and C=C stretching bands. |

| Mass Spec. | Molecular ion peak and a significant fragment corresponding to the trityl cation. |

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., HPLC, LC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions involving this intermediate.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of a synthesized compound. For this compound, a reversed-phase HPLC method would typically be employed. The compound is dissolved in a suitable solvent and injected into the HPLC system. The retention time and peak purity can be determined using a UV detector. In the quality control of related compounds like 3,4-diaminopyridine (B372788), HPLC is used to assess the content variability and the presence of impurities. Studies on compounded 3,4-diaminopyridine products have shown significant variability in active drug substance content when analyzed by ultra-high-performance liquid chromatography, highlighting the importance of this technique. nih.gov A developed HPLC method for 3,4-diaminopyridine was able to quantify impurities at a level of at least 0.1% (w/w). nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for reaction monitoring, allowing for the identification of starting materials, intermediates, and products in a reaction mixture. For the synthesis of derivatives from this compound, LC-MS can confirm the formation of the desired product by its mass and also identify any by-products. For example, in the synthesis of imidazotriazines and imidazopyrimidines as kinase inhibitors, LC/MS is used to confirm the identity of the deprotected final product. google.com

Table 2: Chromatographic Methods for this compound

| Technique | Application | Typical Conditions |

|---|---|---|

| HPLC | Purity assessment | Reversed-phase column (e.g., C18), mobile phase of acetonitrile/water with a modifier, UV detection. |

| LC-MS | Reaction monitoring, product identification | Similar to HPLC, coupled with a mass spectrometer for detection. |

Future Perspectives in N4 Tritylpyridine 3,4 Diamine Research

Development of Novel Trityl Protecting Group Variants for Pyridine (B92270) Diamines

The trityl (Trt) group is a cornerstone of protecting group chemistry, prized for its steric bulk which allows for the selective protection of primary amines. organic-chemistry.org Its acid-labile nature ensures mild removal, preserving the integrity of sensitive molecular scaffolds. organic-chemistry.org Future research is expected to focus on creating new trityl-based protecting groups specifically tailored for pyridine diamines, aiming to fine-tune properties such as acid sensitivity, steric hindrance, and solubility to optimize synthetic routes.

The established hierarchy of acid sensitivity in common trityl variants—where removal becomes easier in the order of Trityl (Trt) < 4-Methoxytrityl (MMT) < 4,4'-Dimethoxytrityl (DMT) < 4,4',4''-Trimethoxytrityl (TMT)—provides a clear roadmap for designing new derivatives. By strategically modifying the electronic properties of the phenyl rings, researchers can develop variants with a continuous spectrum of labilities. This would allow for highly selective deprotection schemes in complex molecules with multiple protected amines.

Furthermore, the introduction of functional handles onto the trityl group itself could impart novel properties. For instance, incorporating solubilizing moieties could enhance the processability of intermediates in solution-phase synthesis, while attaching solid-phase anchors could facilitate purification. The development of trityl variants that can be cleaved under orthogonal conditions (e.g., photolysis or specific enzymatic action) would also represent a significant leap forward, expanding the synthetic playbook for pyridine diamine chemistry.

| Protecting Group | Common Abbreviation | Key Feature | Relative Acid Lability |

|---|---|---|---|

| Trityl | Trt | Standard, sterically bulky group. | Base Level |

| 4-Methoxytrityl | MMT | One electron-donating methoxy (B1213986) group. | Increased |

| 4,4'-Dimethoxytrityl | DMT | Two electron-donating methoxy groups. | High |

| 4,4',4''-Trimethoxytrityl | TMT | Three electron-donating methoxy groups. | Very High |

Exploration of Alternative Reactivity Modes and Functionalization Pathways

With the N4-amino group selectively protected by the trityl moiety, significant opportunities arise for exploring the untapped reactivity of the N4-Tritylpyridine-3,4-diamine scaffold. The pyridine ring, while electron-poor, is amenable to a variety of modern synthetic transformations that can install new functional groups at specific positions.

Future research will likely pivot towards the direct C–H functionalization of the pyridine core. nih.gov This powerful strategy avoids the need for pre-functionalized starting materials, offering a more atom-economical approach to diversification. nih.gov Methodologies targeting the C2, C5, and C6 positions of the pyridine ring are of particular interest. For instance, transition metal-catalyzed reactions, such as palladium-catalyzed C3-alkenylation or iridium-catalyzed meta-borylation, could be applied to introduce carbon-carbon or carbon-boron bonds, respectively. nih.gov These newly installed groups can then serve as handles for further derivatization through well-established cross-coupling reactions like the Suzuki-Miyaura coupling. nih.gov

Another promising avenue is the functionalization at the C4 position, which is traditionally challenging. nih.gov The development of novel metalation protocols, potentially using organosodium reagents, could enable the selective deprotonation and subsequent reaction with a wide range of electrophiles at this site. nih.gov Additionally, the unprotected C3-amino group offers a reactive site for a host of transformations, including acylation, alkylation, and participation in condensation reactions to form new heterocyclic rings fused to the pyridine core. The interplay between the directing effects of the C3-amino group and the steric influence of the N4-trityl group will be a critical area of study to control the regioselectivity of these functionalization reactions.

Integration into Automated Synthesis and High-Throughput Screening Platforms

The modular nature of this compound makes it an ideal candidate for integration into modern drug discovery platforms that rely on automation and high-throughput screening (HTS). chemdiv.com Automated synthesis, particularly using continuous flow chemistry, can enable the rapid and reproducible production of large libraries of compounds from a common intermediate.

In this context, this compound could serve as a central building block. An automated platform could be designed to perform a sequence of reactions: first, functionalizing the C3-amino group, followed by a C-H functionalization at a specific position on the pyridine ring, and finally, deprotection of the N4-amino group and its subsequent derivatization. Each step could involve drawing from a palette of diverse reagents, leading to the exponential growth of a chemical library with varied structural motifs.

Once synthesized, these compound libraries are perfectly suited for HTS campaigns to identify molecules with desirable biological activity. enamine.net HTS platforms can perform millions of biochemical or cell-based assays in a short period, using readouts like fluorescence, luminescence, or mass spectrometry to detect "hits." enamine.netnorthwestern.edu Given that pyridine and pyrimidine (B1678525) diamine derivatives have shown promise as cholinesterase inhibitors and possess metal-chelating properties, libraries derived from this compound would be valuable for screening against targets in neurodegenerative diseases and other therapeutic areas. nih.gov The "Smart Screening" approach, which combines iterative rounds of in-silico selection and experimental screening, could further accelerate the discovery of potent and selective lead compounds from these libraries. enamine.net

Q & A

Q. What are the optimal synthetic routes for N4-Tritylpyridine-3,4-diamine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of N4-tritylated pyridine derivatives typically involves nucleophilic substitution or condensation reactions. For example, a trityl group can be introduced via reaction of 3,4-diaminopyridine with trityl chloride under anhydrous conditions. Key parameters include:

- Catalyst : Use of bases like triethylamine or DMAP to deprotonate the amine and enhance reactivity .

- Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF) to minimize hydrolysis of the trityl group .

- Temperature : Reactions performed at 0–25°C to balance reaction rate and byproduct formation .

Yields (typically 60–80%) depend on purification methods, such as column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : and NMR confirm trityl group integration (e.g., aromatic protons at δ 7.2–7.4 ppm) and amine proton shifts (δ 4.5–5.5 ppm, broad) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular ion peaks (e.g., [M+H] at m/z 384.2) .

- FT-IR : N-H stretching (3200–3400 cm) and aromatic C=C bonds (1500–1600 cm) .

Q. How should this compound be stored to prevent decomposition?

- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in amber vials to avoid photodegradation. Purity should be verified via HPLC (C18 column, acetonitrile/water mobile phase) every 6 months .

Advanced Research Questions

Q. How does the trityl group affect the compound’s reactivity in catalytic or pharmacological applications?

- Methodological Answer : The bulky trityl group sterically hinders nucleophilic attack, reducing reactivity in cross-coupling reactions but enhancing stability in biological matrices. Comparative studies with non-tritylated analogs (e.g., 3,4-diaminopyridine) show:

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from:

- Purity : Impurities >5% (e.g., de-tritylated byproducts) skew bioassay results. Validate via LC-MS and adjust synthetic protocols .

- Assay Conditions : Varying pH or serum proteins in cell-based assays (e.g., IC differences in kinase inhibition). Standardize protocols using controls like DBeQ (a validated VCP/p97 inhibitor) .

Q. What computational methods predict the stability of this compound under physiological conditions?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model hydrolysis pathways. The trityl group’s electron-withdrawing effect slows degradation at pH 7.4 .

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers (GROMACS) to assess membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.